molecular formula C22H42N4O12 B13832416 2-((Azido-peg8-carbamoyl)methoxy)aceticacid

2-((Azido-peg8-carbamoyl)methoxy)aceticacid

Cat. No.: B13832416
M. Wt: 554.6 g/mol
InChI Key: KWZNJEHADDKISI-UHFFFAOYSA-N
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Description

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a compound that serves as a polyethylene glycol (PEG) linker containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves the reaction of a PEG-based precursor with azide and carboxylic acid functional groups. The azide group is typically introduced via nucleophilic substitution reactions, while the carboxylic acid group can be introduced through esterification or amidation reactions. Common reagents used in these reactions include sodium azide, dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves large-scale synthesis using automated reactors and purification systems. The process typically includes the following steps:

    Synthesis of PEG-based precursor: This involves polymerization of ethylene oxide to form PEG chains of desired length.

    Functionalization with azide and carboxylic acid groups:

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used, with copper sulfate and sodium ascorbate as catalysts.

    Amidation: EDC or HATU are used as activators to facilitate the reaction between carboxylic acid and amine groups.

Major Products

    Triazole Linkages: Formed through click chemistry reactions.

    Amide Bonds: Formed through amidation reactions.

Scientific Research Applications

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves its ability to form stable linkages with other molecules through click chemistry and amidation reactions. The azide group reacts with alkyne, BCN, and DBCO to form triazole linkages, while the carboxylic acid group reacts with primary amines to form amide bonds. These reactions facilitate the modification and functionalization of various molecules, enhancing their properties and applications .

Comparison with Similar Compounds

2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is unique due to its combination of azide and carboxylic acid functional groups, along with a PEG spacer that enhances solubility. Similar compounds include:

These compounds share similar reactivity but differ in their solubility and steric properties due to variations in the PEG spacer length and terminal functional groups.

Properties

Molecular Formula

C22H42N4O12

Molecular Weight

554.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-hydroxy-N-(2-hydroxyacetyl)acetamide

InChI

InChI=1S/C22H42N4O12/c23-25-24-1-3-31-5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-32-4-2-26(21(29)19-27)22(30)20-28/h27-28H,1-20H2

InChI Key

KWZNJEHADDKISI-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN(C(=O)CO)C(=O)CO)N=[N+]=[N-]

Origin of Product

United States

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